molecular formula C8H9NO3 B2801385 Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 67367-27-5

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No. B2801385
CAS RN: 67367-27-5
M. Wt: 167.164
InChI Key: DVGKWXGXINLTKR-UHFFFAOYSA-N
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Patent
US08003662B2

Procedure details

LiOH (1.3 mL, 1.3 mmol, 1.0 M) was added to a solution of methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (0.11 g, 0.65 mmol) in a mixture of THF-MeOH (3:1 ratio, 8 mL) at room temperature. After stirring for 2 hours, 1 N HCl (1.3 mL) was added. The reaction mixture was extracted with EtOAc, dried over MgSO4, and concentrated to give the desired product (0.044 g, 44% for 2 step process). 1H NMR (400 MHz, CD3OD) δ 8.45 (dd, 1H), 8.06 (dd, 1H), 6.66 (t, 1H), 3.71 (s, 3H).
Name
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Yield
44%

Identifiers

REACTION_CXSMILES
[Li+].[OH-].[CH3:3][N:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([O:12]C)=[O:11])[C:5]1=[O:14].Cl>C1COCC1.CO>[CH3:3][N:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([OH:12])=[O:11])[C:5]1=[O:14] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
1.3 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
0.11 g
Type
reactant
Smiles
CN1C(C(=CC=C1)C(=O)OC)=O
Name
THF MeOH
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1.CO
Step Two
Name
Quantity
1.3 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1C(C(=CC=C1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.044 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.